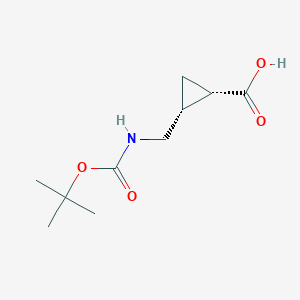![molecular formula C17H17N3O3S2 B2591400 4-(N,N-dimethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 300572-81-0](/img/structure/B2591400.png)
4-(N,N-dimethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dimethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Minor Groove Binders and Their Applications
- DNA Binding and Staining: Synthetic dyes like Hoechst 33258, which shares a structural similarity with benzothiazole derivatives, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds have been widely used as fluorescent DNA stains for cell biology research, including chromosome and nuclear staining and analysis of nuclear DNA content values via flow cytometry. The ability of these compounds to access cells readily makes them invaluable tools for biological research and provides a starting point for rational drug design, especially in understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Environmental and Analytical Chemistry Applications
- Emerging Contaminants in Aquatic Environments: Parabens, which can be structurally related to benzamide derivatives, have been identified as emerging contaminants. Their occurrence, fate, and behavior in aquatic environments have been extensively studied. Despite treatments that eliminate them relatively well from wastewater, parabens persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. This research underscores the importance of monitoring and understanding the environmental impact of synthetic compounds, including benzamide derivatives (Haman et al., 2015).
Advanced Materials and Synthesis
- Practical Synthesis of Intermediates: Research on the synthesis of complex molecules like 5,5′-Methylene-bis(benzotriazole) highlights the development of practical, environmentally benign methods for preparing versatile intermediates. This type of research is critical for advancing the synthesis of novel compounds with potential applications in materials science, pharmaceuticals, and beyond (Gu et al., 2009).
Analytical Methods in Pharmaceutical Sciences
- Synthesis and Impurity Analysis of Pharmaceuticals: The study and development of novel methods for the synthesis of pharmaceuticals, including the identification and synthesis of impurities, are crucial for ensuring the safety and efficacy of drugs. Research in this area can provide insights into the complexities of drug synthesis and the importance of rigorous quality control measures (Saini et al., 2019).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-11-18-15-10-13(6-9-16(15)24-11)19-17(21)12-4-7-14(8-5-12)25(22,23)20(2)3/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYLUZBOASXPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591326.png)
![3-(4-ethoxyphenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2591329.png)
![3-[benzenesulfonyl(methyl)amino]-N-ethyl-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2591331.png)




![N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride](/img/structure/B2591338.png)

